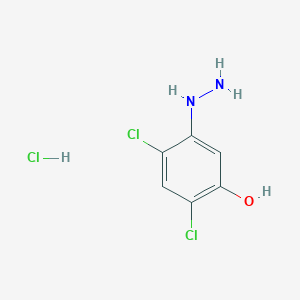
2,4-dichloro-5-hydrazinylphenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-5-hydrazinylphenol;hydrochloride: is a chemical compound with significant applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a phenol group substituted with chlorine atoms at the 2 and 4 positions and a hydrazinyl group at the 5 position, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-5-hydrazinylphenol;hydrochloride typically involves the chlorination of phenol followed by the introduction of a hydrazinyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the selective substitution of chlorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and phenol under controlled conditions. The subsequent introduction of the hydrazinyl group can be achieved through reactions with hydrazine derivatives. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions: 2,4-dichloro-5-hydrazinylphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazinyl group to amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4-dichloro-5-hydrazinylphenol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the manufacture of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-hydrazinylphenol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The chlorine atoms enhance the compound’s reactivity and facilitate its interaction with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
- Phenol, 2,4-dichloro-
- Phenol, 2,5-dichloro-
- Phenol, 4-hydrazinyl-
Comparison: 2,4-dichloro-5-hydrazinylphenol;hydrochloride is unique due to the presence of both chlorine and hydrazinyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
189573-21-5 |
|---|---|
Molecular Formula |
C11H19NSi |
Molecular Weight |
0 |
Synonyms |
Phenol, 2,4-Dichlor-5-hydrazin-, Monohydrochlorid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tetrasodium;3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-5-[[4-[3-(2-ethenylsulfonylethylcarbamoyl)anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]-4-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B1169504.png)

